REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[C:10]2[S:15]([OH:18])(=O)=[O:16])(=[O:3])[CH3:2].P(Cl)(Cl)(Cl)(Cl)[Cl:20]>>[C:1]([NH:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[C:10]2[S:15]([Cl:20])(=[O:18])=[O:16])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then the solution is poured onto ice water
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Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic extracts collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
are dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |